4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 138723-92-9
VCID: VC15984009
InChI: InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-

CAS No.: 138723-92-9

Cat. No.: VC15984009

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- - 138723-92-9

Specification

CAS No. 138723-92-9
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name 2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene
Standard InChI InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3
Standard InChI Key IBLDAXZFLLUYMS-UHFFFAOYSA-N
Canonical SMILES COC1(N=NC2(O1)CCCCC2)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene, reflects its spirocyclic system: a six-membered cyclohexane ring fused to a five-membered heterocycle containing oxygen and nitrogen atoms. Key identifiers include:

PropertyValue
CAS No.138723-92-9
Molecular FormulaC9H16N2O3\text{C}_9\text{H}_{16}\text{N}_2\text{O}_3
Molecular Weight200.23 g/mol
SMILESCOC1(N=NC2(O1)CCCCC2)OC
InChIKeyIBLDAXZFLLUYMS-UHFFFAOYSA-N

The spiro center at position 4 creates a rigid three-dimensional structure, while the dimethoxy groups at C3 enhance electronic diversity. XLogP3-AA calculations for analogous spiro compounds (e.g., PubChem CID 97619744) suggest moderate hydrophobicity (XLogP30.9\text{XLogP3} \approx 0.9), implying balanced solubility for biological assays .

Spectral and Stereochemical Analysis

Though experimental NMR/IR data for this specific compound are unavailable, related spiropyrans exhibit distinctive signals:

  • 1H^1\text{H} NMR: Protons adjacent to the spiro center typically resonate between δ 3.0–4.0 ppm, while methoxy groups appear as singlets near δ 3.3 ppm .

  • IR: Stretching vibrations for C=O (if present) occur at ~1700 cm⁻¹, and N=O (nitro groups) at ~1520 cm⁻¹ .

The stereochemistry at the spiro junction remains unconfirmed but likely influences conformational stability and binding interactions.

Synthesis and Reaction Pathways

Established Synthetic Routes

While no direct synthesis of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- has been published, analogous spirocycles are prepared via [4+2] cycloadditions or Michael-aldol cascades. For example:

Method A:

  • Reactants: β-Nitro styrenes and MBH-alcohols.

  • Conditions: K2CO3\text{K}_2\text{CO}_3, acetonitrile, 0°C to room temperature.

  • Yield: 68–93% for related 7-oxa-2,3-diazaspiro[4.5]decanes .

Method B:

  • Reactants: Aldehydes and amines under photochemical flow conditions.

  • Conditions: UV light, chloroform, 2-hour residence time.

  • Outcome: Efficient homologation for spiro framework construction .

Functionalization Strategies

Post-synthetic modifications often target the diazene (N=N) bond or methoxy groups:

  • Reduction: Catalytic hydrogenation of N=N to NH-NH could enhance stability.

  • Demethylation: Treatment with BBr₃ may yield hydroxyl groups for further derivatization .

Physicochemical and Pharmacological Properties

Stability and Solubility

The dimethoxy groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Accelerated stability studies under varied pH (1–10) and temperature (25–60°C) are needed to assess decomposition pathways.

Bioactivity Predictions

Molecular docking simulations using homologs (e.g., PubChem CID 97619744) suggest potential interactions with:

  • Kinases: ATP-binding sites due to hydrogen bonding with the diazene moiety.

  • GPCRs: Hydrophobic pockets accommodating the spiro core .

In vitro cytotoxicity data are absent, but structurally related spiropyrans show IC₅₀ values in the µM range against cancer cell lines .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes using chiral catalysts.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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